molecular formula C14H17ClFNO B1422901 2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide CAS No. 1311317-22-2

2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide

Cat. No. B1422901
M. Wt: 269.74 g/mol
InChI Key: BROLIEPIVUUNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide” is a chemical compound with the molecular formula C14H17ClFNO and a molecular weight of 269.74 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl group, a 4-fluorophenyl group, and a methyl group attached to an acetamide group . The exact structure can be found in the MOL file associated with its CAS number, 1311317-22-2 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 427.8±35.0 °C and a predicted density of 1.213±0.06 g/cm3 . Its pKa is predicted to be 13.38±0.46 .

Scientific Research Applications

1. Potential Pesticide Properties

2-Chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide has been investigated for its potential as a pesticide. Studies on N-derivatives of similar compounds have shown promise in this area, as they have been characterized by X-ray powder diffraction and identified as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2011).

2. Cyclopalladation Studies

Research has also explored the cyclopalladation of aniline derivatives, a process where a palladium atom is inserted into a molecule. Though not directly studying 2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide, this research provides insights into the behavior of similar compounds under cyclopalladation (Mossi, Klaus, & Rys, 1992).

3. Structural and Conformational Studies

The structure and conformation of similar acetamide compounds have been extensively studied. This research provides valuable insights into the molecular geometry and potential chemical interactions of 2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide (Gowda, Svoboda, Foro, Dou, & Fuess, 2007).

4. Antibacterial Activity

One study specifically investigated the potential of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, suggesting its potential as an antibacterial agent. While this is not the exact compound , it provides a perspective on the possible applications of similar compounds in antibacterial treatments (Cordeiro et al., 2020).

properties

IUPAC Name

2-chloro-N-[cyclopentyl-(4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO/c15-9-13(18)17-14(10-3-1-2-4-10)11-5-7-12(16)8-6-11/h5-8,10,14H,1-4,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROLIEPIVUUNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.